molecular formula C11H17N3O3 B6628529 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid

Cat. No.: B6628529
M. Wt: 239.27 g/mol
InChI Key: FGGMOHOUXKAQOD-UHFFFAOYSA-N
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Description

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid is a synthetic organic compound that features a unique structure combining an imidazole ring with a butyl group and an amino acid moiety

Properties

IUPAC Name

2-[butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-8(2)14(6-10(15)16)11(17)9-5-12-7-13(9)3/h5,7-8H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMOHOUXKAQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methylimidazole-4-carbonyl chloride, which is then reacted with butan-2-amine to form the intermediate. This intermediate is subsequently coupled with glycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]propionic acid
  • 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]butanoic acid

Uniqueness

Compared to similar compounds, 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

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